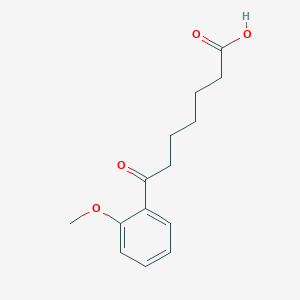

7-(2-甲氧基苯基)-7-氧代庚酸

描述

7-(2-Methoxyphenyl)-7-oxoheptanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of similar structures. For instance, methyl 7-oxoheptanoate is an intermediate in prostaglandin synthesis, which suggests that 7-(2-Methoxyphenyl)-7-oxoheptanoic acid could potentially be used in pharmaceutical applications or as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. Methyl 7-oxoheptanoate can be prepared from cycloheptanone, which is converted to 1-methoxy-1-cycloheptene and then subjected to ozonolysis . Similarly, the synthesis of 7-alkyl-7-methoxycarbonylcycloheptatrienes involves alkylation followed by methylation with diazomethane . These methods indicate that the synthesis of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid might also involve multi-step reactions, possibly starting from a cycloheptanone derivative and introducing the 2-methoxyphenyl group through a Friedel-Crafts type reaction or similar aromatic substitution .

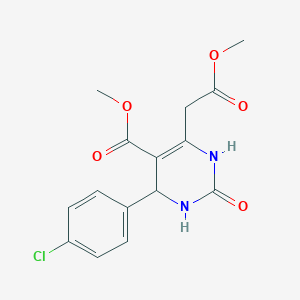

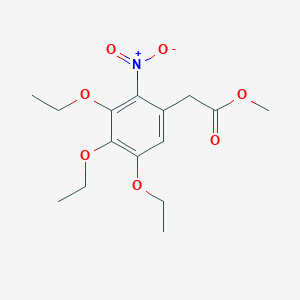

Molecular Structure Analysis

The molecular structure of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid would consist of a seven-carbon chain with a terminal carboxylic acid group, an oxo group at the seventh carbon, and a 2-methoxyphenyl group attached to the same carbon. The papers discuss the valence isomerization of cycloheptatrienes and the base-catalyzed isomerization of 7-(methoxycarbonyl)-1,3,5-cycloheptatriene , which could provide insights into the stability and isomeric preferences of the compound's structure.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the reaction of 2-bromo-7-methoxytropone with o-aminophenol, leading to various products and providing insights into the reactivity of the methoxy and bromo substituents on a tropone ring . This could suggest that the methoxy group in 7-(2-Methoxyphenyl)-7-oxoheptanoic acid may influence its reactivity in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid are not directly reported, the properties of similar compounds can be inferred. For example, the gas chromatographic separation of reaction mixtures in the synthesis of methyl 7-oxoheptanoate indicates that such compounds can be analyzed using chromatographic techniques, which could be applicable to the analysis of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid as well . The synthesis of methyl 7-oxoheptanoate also highlights the importance of purity and yield in the preparation of such intermediates .

科学研究应用

化学合成和药用化学应用

7-(2-甲氧基苯基)-7-氧代庚酸作为羟基肉桂酸 (HCA) 及其衍生物等更广泛化合物的组成部分,在化学合成和药用化学中发挥着重要作用。HCA 和类似化合物因其抗氧化特性而被广泛研究,由于其在治疗氧化应激相关疾病中的潜在治疗应用,因此引起了极大的兴趣。这些化合物的构效关系 (SAR) 已被探索以产生更有效的抗氧化剂分子。侧链上的不饱和键的存在以及芳环上的修饰(例如羟基数量和位置的变化)显着影响其活性。这些修饰可以增强其抗氧化活性,展示了此类衍生物在药物开发和其他治疗应用中的潜力 (Razzaghi-Asl 等人,2013)。

生物质转化和绿色化学

与 7-(2-甲氧基苯基)-7-氧代庚酸相关的化合物另一个重要的应用是将生物质转化为有价值的化学品。例如,乳酸(一种重要的生物质衍生化学品)及其衍生物作为生产各种增值化学品的关键中间体,展示了这些化合物在绿色化学中的灵活性和多样性。此类应用不仅有助于化学品和材料的可持续生产,还为开发环保合成工艺开辟了新途径。从生物质中生产各种化学品的能力,包括药物合成和材料生产,凸显了这些化合物在推进可持续工业实践中发挥的重要作用 (Gao 等人,2011)。

作用机制

Mode of Action

Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors . .

Pharmacokinetics

Phenolic compounds are generally well-absorbed and can undergo extensive metabolism, often through conjugation reactions . The specific ADME properties of this compound, and their impact on its bioavailability, are currently unknown.

Result of Action

Based on its structural similarity to other phenolic compounds, it may exhibit antioxidant activity and could potentially interact with a variety of cellular targets . .

Action Environment

The action, efficacy, and stability of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. Specific studies investigating these effects on this compound are currently lacking .

安全和危害

Safety data sheets provide information on the potential hazards of a compound and recommendations for safe handling and storage. While specific safety data for “7-(2-Methoxyphenyl)-7-oxoheptanoic acid” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling chemical compounds .

未来方向

属性

IUPAC Name |

7-(2-methoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-18-13-9-6-5-7-11(13)12(15)8-3-2-4-10-14(16)17/h5-7,9H,2-4,8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFSNUMHIJHCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645317 | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Methoxyphenyl)-7-oxoheptanoic acid | |

CAS RN |

898765-99-6 | |

| Record name | 2-Methoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B3022221.png)

![4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B3022222.png)

![1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3022223.png)

![[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid](/img/structure/B3022224.png)

![4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B3022227.png)

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022228.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022230.png)

![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B3022234.png)

![Methyl 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylate](/img/structure/B3022237.png)

![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)